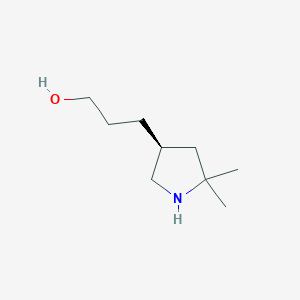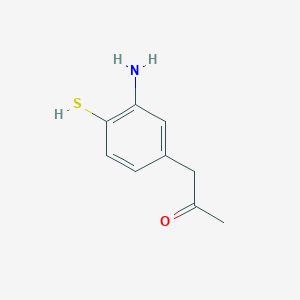![molecular formula C11H8N2O3 B14044394 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)
8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is a heterocyclic compound with a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a fused ring system that includes a benzene ring, a pyrrole ring, and an oxazine ring, with a nitro group attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-arylpropiolamides and thiophenols under blue light-promoted radical cyclization conditions . The reaction is carried out in the presence of hydrochloric acid as a promoter and air as an oxidant, allowing for the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the required precursors are reacted under controlled conditions to yield the final product. The process may include steps such as purification and quality control to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-amino-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine .
Wissenschaftliche Forschungsanwendungen
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in the position and nature of substituents.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused ring system but differ in the nitrogen-containing ring structure.
Uniqueness: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is unique due to the presence of the nitro group and the specific arrangement of the fused rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H8N2O3 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
8-nitro-4H-pyrrolo[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)8-3-4-11-10(6-8)12-5-1-2-9(12)7-16-11/h1-6H,7H2 |
InChI-Schlüssel |
VDGJWMYPRVASFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CN2C3=C(O1)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)




![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)



